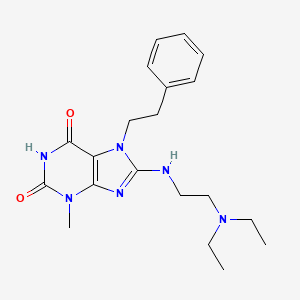![molecular formula C10H8ClN3O B2359044 4-[(3-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 338777-75-6](/img/structure/B2359044.png)
4-[(3-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-Chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one, commonly referred to as 4-Chloroanilinopyridazone (4-CAP), is a synthetic compound with a variety of applications in scientific research. It is a small molecule that has been used in a range of studies, including those in the fields of drug discovery, biochemistry, and pharmacology. 4-CAP is a white crystalline solid that is soluble in water, ethanol, and methanol. It has a melting point of approximately 167°C and is relatively stable in aqueous solutions.
Applications De Recherche Scientifique
Synthesis and Structure Analysis :
- Holzer et al. (2003) investigated the synthesis of spiro-fused (C2)-azirino-(C4)-pyrazolones, involving reactions that lead to compounds like 4-[(3-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one. Their study includes spectroscopic studies and X-ray structure analysis, elucidating the structure of these compounds (Holzer et al., 2003).
Chemical Properties and Reactivity :
- Rockley and Summers (1981) synthesized 5-Methyl-4-[(arylamino)methylene]-2,4-dihydro-3H-pyrazol-3-ones, similar to the compound of interest. They explored the tautomeric forms of these compounds and their intramolecular hydrogen bonding (Rockley & Summers, 1981).
Potential Applications in Green Chemistry :
- Mosaddegh et al. (2010) discussed the environmentally friendly synthesis of pyrazolone derivatives using cellulose sulfuric acid. This study highlights the significance of eco-friendly methods in synthesizing compounds like 4-[(3-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one (Mosaddegh et al., 2010).
Computational Studies and Pharmaceutical Potential :
- Thomas et al. (2018) conducted a comprehensive study on pyrazole derivatives, including computational evaluations of their reactivity and pharmaceutical potential. They used various computational techniques to understand the properties of these compounds (Thomas et al., 2018).
Propriétés
IUPAC Name |
4-[(3-chlorophenyl)iminomethyl]-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-8-2-1-3-9(4-8)12-5-7-6-13-14-10(7)15/h1-6H,(H2,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLIPWMCAVULII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=CC2=CNNC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine](/img/structure/B2358961.png)

![3-(4-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2358963.png)
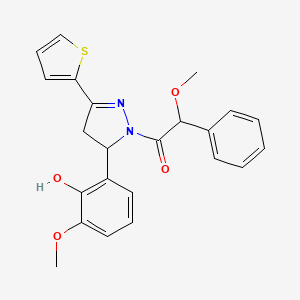
![4-(2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzamide](/img/structure/B2358965.png)
![2-Chloro-N-methyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]propanamide](/img/structure/B2358966.png)
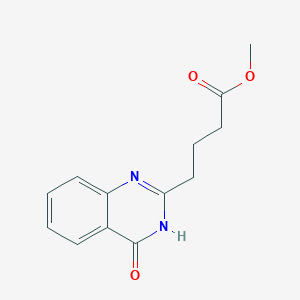
![[1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2358969.png)
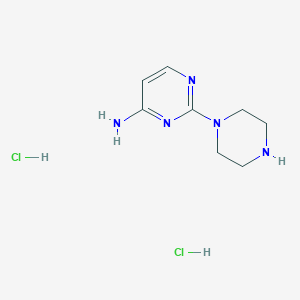
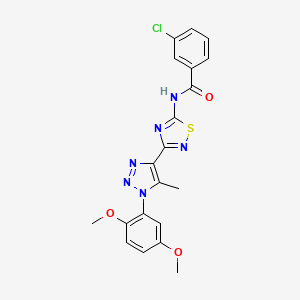

![3-Methyl-2-[4-(trifluoromethyl)piperidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2358980.png)

